molecular formula C17H21NO2S2 B2601340 2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 2034265-57-9

2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2601340
CAS No.: 2034265-57-9
M. Wt: 335.48
InChI Key: GJYSJJSOEMWRGE-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is an organic compound characterized by its unique structure, which includes a cyclopentyl group, a hydroxyethyl chain, and two thiophene rings. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Hydroxyethyl Chain: This step involves the reaction of a suitable thiophene derivative with an epoxide to introduce the hydroxyethyl group.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction or through alkylation using cyclopentyl halides.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the thiophene rings using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide depends on its interaction with biological targets. It may interact with enzymes or receptors, modulating their activity. The hydroxy group and thiophene rings are likely involved in binding to these targets, influencing pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-(2-hydroxyethyl)acetamide: Lacks the thiophene rings, making it less complex.

    N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide: Contains only one thiophene ring and no cyclopentyl group.

    2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide: Similar but with only one thiophene ring.

Uniqueness

The presence of two thiophene rings and a cyclopentyl group in 2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide makes it unique. This structure may confer specific electronic properties and biological activities not seen in simpler analogs.

Properties

IUPAC Name

2-cyclopentyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c19-16(10-13-4-1-2-5-13)18-12-17(20,14-7-9-21-11-14)15-6-3-8-22-15/h3,6-9,11,13,20H,1-2,4-5,10,12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYSJJSOEMWRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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